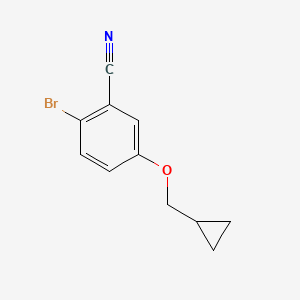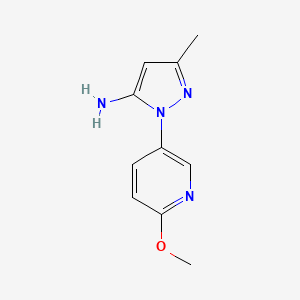
2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a methoxy group and a pyrazole ring substituted with a methyl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine typically involves multi-step organic reactions The pyrazole ring is then constructed via cyclization reactions involving hydrazine derivatives and appropriate diketones
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Cyclization: Hydrazine derivatives and diketones under reflux conditions.
Major Products
The major products of these reactions include hydroxylated derivatives, reduced amines, substituted pyrazoles, and fused heterocyclic compounds.
科学的研究の応用
2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The methoxy and amine groups can participate in hydrogen bonding and electrostatic interactions, while the pyrazole and pyridine rings provide aromatic stacking interactions. These interactions can modulate the activity of biological targets, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(6-Methoxypyridin-3-yl)-5-methylpyrazole:
2-(6-Methoxypyridin-3-yl)-3-aminopyrazole: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
5-Methyl-2-(pyridin-3-yl)pyrazol-3-amine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
2-(6-Methoxypyridin-3-yl)-5-methylpyrazol-3-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the heterocyclic rings makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
2-(6-methoxypyridin-3-yl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-7-5-9(11)14(13-7)8-3-4-10(15-2)12-6-8/h3-6H,11H2,1-2H3 |
InChIキー |
YSIPPYVRFVSULK-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=C1)N)C2=CN=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-[2-hydroxy-3-(2-hydroxy-3-octadec-9-enoyloxypropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propyl] octadec-9-enoate](/img/structure/B15356078.png)

![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B15356095.png)
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
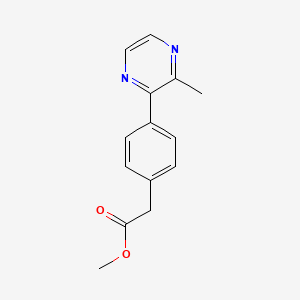
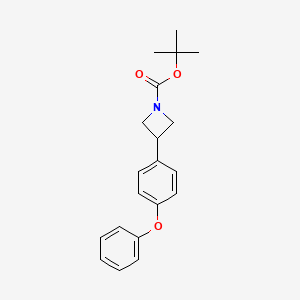
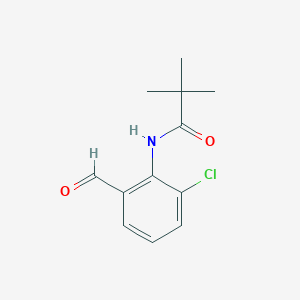
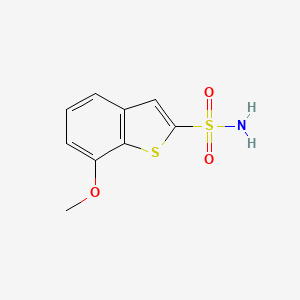
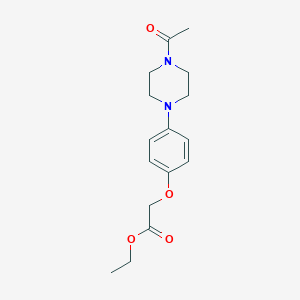
![2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)
